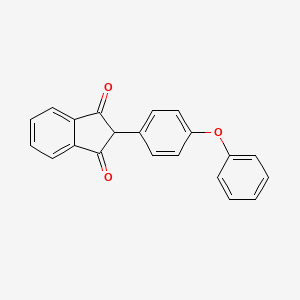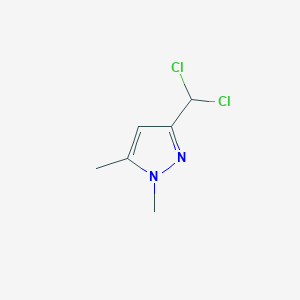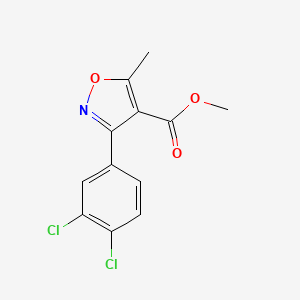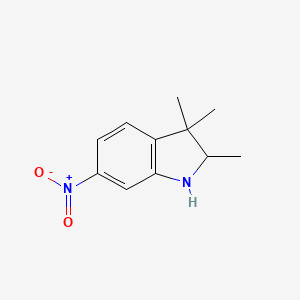
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and a nitro group at the 6th position on the tetrahydroisoquinoline scaffold. The presence of these substituents can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of the nitro group at the 6th position using nitrating agents like nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom at the 7th position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to isoquinoline derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro and methyl groups.
6-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and methyl groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine and nitro groups.
Uniqueness
The unique combination of the bromine, nitro, and methyl groups in 7-Bromo-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
7-bromo-2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3 |
InChI Key |
OCEOQEVIMIFVCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


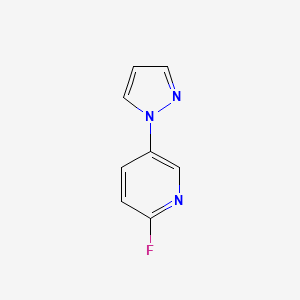
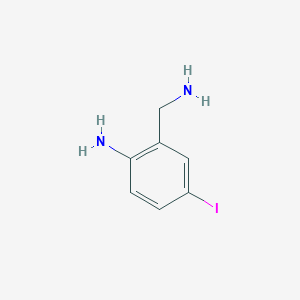
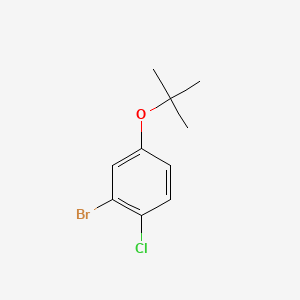
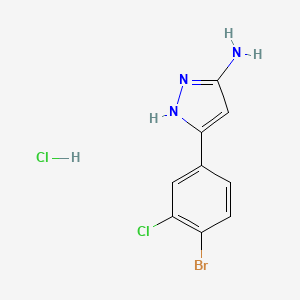
![[(2S,4R)-1-Cyclopropyl-4-fluoro-2-pyrrolidinyl]methanol](/img/structure/B13694194.png)

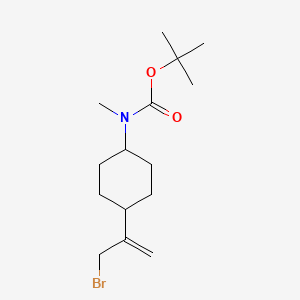

![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)
